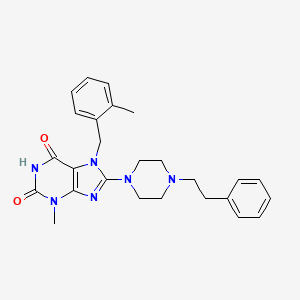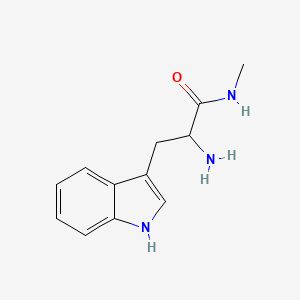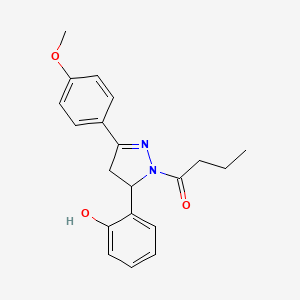
1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a synthetic compound belonging to the pyrazole class. It has a unique structure that combines hydroxyphenyl and methoxyphenyl groups with a pyrazole backbone, conferring it potential utility across various scientific disciplines.
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole using hydrazine hydrate and appropriate aromatic aldehydes through a cyclization reaction.
This intermediate is then subjected to a coupling reaction with butanone under acidic conditions to form the target compound.
Detailed reaction conditions often include controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction efficiency.
Industrial Production Methods:
Scaling up for industrial production involves optimizing the yields through large-scale batch reactions.
The process might include continuous flow methods for better control over reaction parameters and consistent product quality.
Industrial synthesis also involves stringent purification steps using techniques like recrystallization or chromatography to ensure the compound's high purity.
Types of Reactions:
Oxidation: It can undergo oxidative transformations, which might alter the hydroxy or methoxy groups, leading to new derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the carbonyl group, potentially yielding various alcohol derivatives.
Substitution: The hydroxy and methoxy groups offer sites for nucleophilic or electrophilic substitution, allowing for structural modifications.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution reactions often use halogens or other nucleophiles under both acidic and basic conditions.
Major Products:
Oxidized derivatives featuring quinones or epoxides.
Reduced products including alcohols or alkanes.
Substituted variants with halogens, amines, or additional hydroxy or methoxy groups.
Chemistry:
This compound serves as a key intermediate in synthesizing more complex organic molecules.
It is used in studying reaction mechanisms and exploring new synthetic methodologies.
Biology:
Researchers investigate its potential biological activity, including anti-inflammatory, antioxidant, or antimicrobial properties.
It may be used as a scaffold for developing new pharmaceutical agents.
Medicine:
Its derivatives are studied for their potential therapeutic effects, such as anticancer or antiviral activities.
It acts as a lead compound for designing new drugs with enhanced efficacy and reduced side effects.
Industry:
The compound is a precursor in producing specialty chemicals.
It finds applications in materials science, particularly in creating functional polymers or coatings.
Molecular Targets and Pathways:
The compound may interact with specific enzymes or receptors, altering their activity and influencing biological pathways.
For example, its structural features allow it to inhibit certain kinases or bind to hormone receptors, modulating cellular processes.
Mechanistic Insights:
Studies often explore how the compound disrupts normal cellular functions, leading to its biological effects.
Advanced techniques like molecular docking and spectroscopy provide insights into its binding interactions and conformational changes upon binding.
相似化合物的比较
1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
1-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
3,5-diphenyl-4,5-dihydro-1H-pyrazole
This compound’s versatility and unique structure make it an important focus in various research domains, offering valuable insights and potential advancements in science and technology.
属性
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-6-20(24)22-18(16-7-4-5-8-19(16)23)13-17(21-22)14-9-11-15(25-2)12-10-14/h4-5,7-12,18,23H,3,6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVGTCGMOWSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893776.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2893780.png)
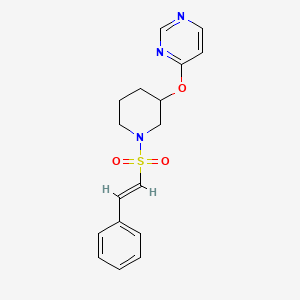
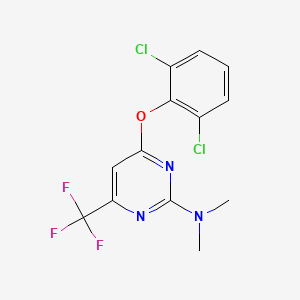
![4-(dimethylsulfamoyl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2893783.png)
![6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,3-benzothiazole](/img/structure/B2893784.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2893787.png)
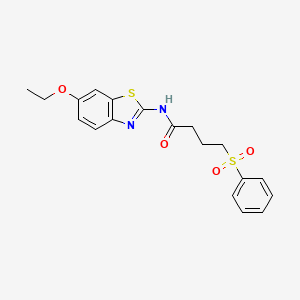
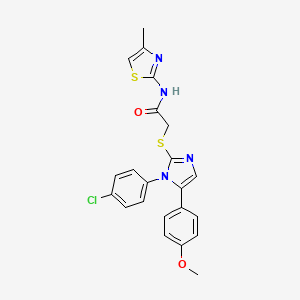
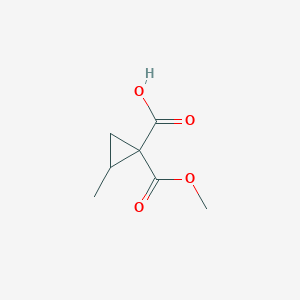
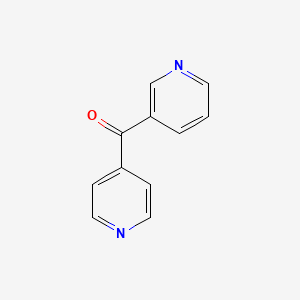
![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2893796.png)
